molecular formula C9H6N2 B2599658 2-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1485294-64-1

2-ethynyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2599658
CAS No.: 1485294-64-1
M. Wt: 142.161
InChI Key: KASCYYRYKWOAHH-UHFFFAOYSA-N
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Description

2-ethynyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C9H6N2 It is characterized by a pyrrolo[2,3-b]pyridine core structure with an ethynyl group attached at the 2-position

Mechanism of Action

Target of Action

The primary targets of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby inhibiting the activation of FGFR signaling pathway .

Biochemical Pathways

The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are activated downstream of FGFR signaling and play crucial roles in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways and their downstream effects .

Pharmacokinetics

It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight would be an appealing lead compound, which suggests that it may have favorable adme properties .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, in vitro, one of the derivatives of 1H-pyrrolo[2,3-b]pyridine inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the activity of fgfrs, the primary targets of this compound, can vary under different conditions . Therefore, it is plausible that environmental factors could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various derivatives of pyrrolo[2,3-b]pyridines . These methods typically involve the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The ethynyl group at the 2-position allows for substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

2-ethynyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

2-ethynyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

  • **1H-p

Properties

IUPAC Name

2-ethynyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASCYYRYKWOAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485294-64-1
Record name 2-ethynyl-1H-pyrrolo[2,3-b]pyridine
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